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Compound of Interest

Compound Name:
4-Hydroxy-8-methoxy-2-

(trifluoromethyl)quinoline

Cat. No.: B1298040 Get Quote

Introduction

Quinoline derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core

structure of numerous pharmaceutical agents with a broad spectrum of biological activities. The

strategic functionalization of the quinoline ring is a key aspect of modern drug design. This

document focuses on 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline, a key intermediate

whose distinct structural features make it highly valuable for the synthesis of novel therapeutic

agents. The presence of a trifluoromethyl group enhances metabolic stability and binding

affinity, while the methoxy and hydroxy groups provide handles for further chemical

modification and influence the molecule's pharmacokinetic profile.[1][2]

Physicochemical Properties and Significance

The unique combination of functional groups on the quinoline core imparts desirable

physicochemical properties for a drug intermediate. The trifluoromethyl group, a common

bioisostere for chlorine, increases lipophilicity, which can improve cell membrane permeability.

[1] Furthermore, the C-F bond's high energy contributes to greater metabolic stability, a critical

factor in enhancing a drug's half-life.[1] The 8-methoxy group can modulate the electronic

properties and solubility of the molecule, influencing its interaction with biological targets.

Table 1: Physicochemical Data of Structurally Related Quinoline Intermediates
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Property
4-Hydroxy-8-
(trifluoromethyl)qui
noline

4-Hydroxy-2-
(trifluoromethyl)qui
noline

4-Hydroxy-6-
methoxy-2-
(trifluoromethyl)qui
noline

CAS Number 23779-96-6[3] 1701-18-4[4] 1701-21-9[5]

Molecular Formula C₁₀H₆F₃NO[3] C₁₀H₆F₃NO[4] C₁₁H₈F₃NO₂[5]

Molecular Weight 213.16 g/mol [3] 213.16 g/mol [4] 243.18 g/mol [5]

Appearance
Off-white amorphous

powder[3]

Purple or white

solid[6]
Not specified

Melting Point 171-177 °C[3] 206 - 208 °C[6] Not specified

| Purity | ≥ 99% (HPLC)[3] | ≥ 98% (HPLC, NMR)[6] | Highly Purified[5] |

Experimental Protocols
Protocol 1: Proposed Synthesis of 4-Hydroxy-8-
methoxy-2-(trifluoromethyl)quinoline
This protocol describes a proposed synthetic route based on the established Conrad-Limpach

reaction, adapted from similar quinoline syntheses.[4] The synthesis involves the condensation

of 2-methoxyaniline with ethyl 4,4,4-trifluoro-3-oxobutanoate, followed by thermal cyclization.

Workflow Diagram: Synthesis of the Target Intermediate
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Reactants:
- 2-Methoxyaniline

- Ethyl 4,4,4-trifluoro-3-oxobutanoate
- Toluene (Solvent)

- p-Toluenesulfonic acid (Catalyst)

Condensation & Cyclization
(Conrad-Limpach Reaction)

Reaction Conditions:
- Heat to 140°C

- Reflux overnight with Dean-Stark trap

Apply

Aqueous Workup:
1. Cool to RT

2. Wash with sat. NaHCO₃

3. Wash with H₂O & Brine

Post-reaction

Purification:
- Dry over Na₂SO₄

- Concentrate in vacuo
- Silica Gel Chromatography

Final Product:
4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target quinoline intermediate.
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Methodology:

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux

condenser, add 2-methoxyaniline (1.0 eq.), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.),

toluene, and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

Condensation & Cyclization: Heat the reaction mixture to 140°C and allow it to reflux

overnight. The progress of the reaction can be monitored by observing water collection in the

Dean-Stark trap.

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the

mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of

sodium bicarbonate, water, and brine.

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purification: Purify the crude residue by silica gel column chromatography using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-
Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline.

Table 2: Summary of Proposed Reaction Parameters

Parameter Value / Description Reference

Starting Materials

2-Methoxyaniline, Ethyl
4,4,4-trifluoro-3-
oxobutanoate

Analogous reaction[4]

Solvent Toluene [4]

Catalyst p-Toluenesulfonic acid [4]

Temperature 140°C (Reflux) [4]

Reaction Time Overnight [4]

Purification Silica Gel Chromatography [4]
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| Analogous Yield | ~52% | Yield for 4-hydroxy-2-(trifluoromethyl)quinoline[4] |

Protocol 2: Hypothetical Use as an Intermediate in Drug
Synthesis
The 4-hydroxy group of the quinoline intermediate is a versatile functional handle for

introducing various pharmacophores. A common subsequent reaction is O-alkylation or O-

arylation to link the quinoline core to other fragments, often to enhance binding to a biological

target. This protocol describes a hypothetical Williamson ether synthesis.

Workflow Diagram: Intermediate to Final Compound

Intermediate:
4-Hydroxy-8-methoxy-2-
(trifluoromethyl)quinoline

O-Alkylation
(Williamson Ether Synthesis)

Purification:
- Aqueous Workup

- Chromatography / Recrystallization

Reagents:
- Base (e.g., K₂CO₃, NaH)

- Alkyl Halide (R-X)
- Solvent (e.g., DMF, Acetone)

Potential Active
Pharmaceutical Ingredient (API)

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.chemicalbook.com/synthesis/4-hydroxy-2-trifluoromethyl-quinoline.htm
https://www.benchchem.com/product/b1298040?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Hypothetical workflow for converting the intermediate into a potential API.

Methodology:

Reaction Setup: Dissolve 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline (1.0 eq.) in a

suitable polar aprotic solvent such as DMF or acetone.

Deprotonation: Add a base (e.g., potassium carbonate or sodium hydride, 1.2 eq.) to the

solution and stir at room temperature to form the corresponding alkoxide.

Alkylation: Add the desired alkyl halide (R-X, 1.1 eq.) to the reaction mixture. The reaction

may be heated to facilitate the substitution.

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

Workup and Purification: Upon completion, quench the reaction with water and extract the

product with an organic solvent. The crude product can then be purified by column

chromatography or recrystallization to yield the final compound.

Potential Biological Targets and Signaling Pathways
Quinoline-based molecules are known to target a wide range of biological pathways and are

particularly prominent as kinase inhibitors in oncology. A drug synthesized from the 4-Hydroxy-
8-methoxy-2-(trifluoromethyl)quinoline intermediate could potentially function by inhibiting a

receptor tyrosine kinase (RTK), a common mechanism for anti-cancer agents.

Diagram: Representative Kinase Inhibition Pathway
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Caption: Representative pathway showing inhibition of an RTK by a potential drug.
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This diagram illustrates how a quinoline-based inhibitor could block the ATP-binding site of an

RTK. This action prevents the autophosphorylation and subsequent activation of downstream

signaling cascades like the MAPK/ERK pathway, ultimately inhibiting gene transcription related

to cell proliferation and survival. This mechanism is a cornerstone of targeted cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1298040?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

